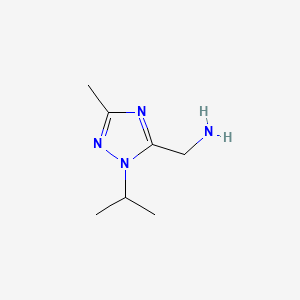![molecular formula C9H8BrNO2S B13933468 ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the bromination of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of suitable ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be incorporated into polymers or other materials to impart specific electronic or optical properties.
作用机制
The mechanism of action of ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target .
相似化合物的比较
Similar Compounds
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: Lacks the bromine atom at the 3-position.
Thieno[2,3-b]pyrrole-2-carboxylic acids: Differ in the position of the carboxylate group.
Thieno[2,3-b]pyridine derivatives: Contain a nitrogen atom in the ring structure instead of a sulfur atom.
Uniqueness
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate is unique due to the presence of the bromine atom at the 3-position, which allows for selective functionalization and derivatization.
属性
分子式 |
C9H8BrNO2S |
|---|---|
分子量 |
274.14 g/mol |
IUPAC 名称 |
ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-13-9(12)7-3-5-6(10)4-14-8(5)11-7/h3-4,11H,2H2,1H3 |
InChI 键 |
LQGXFBUNQQNLKA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(N1)SC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)






![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)


![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)



